molecular formula C9H6BrF3O3S B2540347 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid CAS No. 2219371-10-3

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid

Cat. No.: B2540347
CAS No.: 2219371-10-3
M. Wt: 331.1
InChI Key: KURAAZNTDRAAIS-UHFFFAOYSA-N
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Description

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H6BrF3O3S It is known for its unique structural features, including the presence of bromine, methanesulfinyl, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

The synthesis of 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, while the methanesulfinyl group may undergo redox reactions. These interactions and reactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-6-methanesulfinyl-4-(trifluoromethyl)benzoic acid include:

Properties

IUPAC Name

2-bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURAAZNTDRAAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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